6-Methylpyridine-2-sulfonamide
Overview
Description
6-Methylpyridine-2-sulfonamide is an organic compound with the molecular formula C6H8N2O2S. It is a derivative of pyridine, featuring a sulfonamide group at the second position and a methyl group at the sixth position. This compound is known for its applications in various chemical reactions and its potential use in scientific research .
Scientific Research Applications
6-Methylpyridine-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
Target of Action
It is known that sulfonamides, a class of compounds to which 6-methylpyridine-2-sulfonamide belongs, primarily target bacterial enzymes involved in the synthesis of folic acid .
Mode of Action
Sulfonamides, in general, are known to inhibit the enzyme dihydropteroate synthetase, which is crucial in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the production of folic acid, which is essential for bacterial growth and reproduction .
Biochemical Pathways
It can be inferred from the mode of action that the compound affects the folic acid synthesis pathway in bacteria . The inhibition of folic acid synthesis disrupts the production of nucleotides, which are essential for DNA replication. This leads to the inhibition of bacterial growth and reproduction .
Pharmacokinetics
Sulfonamides, in general, are known to be well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
Based on the mode of action, it can be inferred that the compound inhibits the growth and reproduction of bacteria by disrupting the synthesis of folic acid, which is essential for dna replication .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action and stability of many chemical compounds .
Safety and Hazards
The compound is considered hazardous and has been associated with certain health risks. It has been assigned the GHS07 pictogram, with hazard statements H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Biochemical Analysis
Biochemical Properties
Sulfonamides, a class of compounds to which 6-Methylpyridine-2-sulfonamide belongs, are known to interact with various enzymes and proteins . They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . This allows them to play a role in treating a diverse range of disease states .
Cellular Effects
They can act as bacteriostatic agents, inhibiting the growth of bacteria by interfering with their metabolic processes .
Molecular Mechanism
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . This inhibition disrupts the production of essential nucleotides and leads to the cessation of bacterial growth .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 167-169 degrees Celsius, indicating its stability under normal laboratory conditions .
Metabolic Pathways
Drug metabolism is normally divided into two phases: phase I (functionalisation reactions) and phase II (conjugative reactions) . Sulfonamides, including this compound, are likely to undergo similar metabolic processes .
Transport and Distribution
Sulfonamides are known to be widely distributed throughout the body after administration, reaching therapeutic concentrations in many tissues .
Subcellular Localization
The localization of a compound within a cell can significantly impact its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 6-methylpyridine with chlorosulfonic acid to form 6-methylpyridine-2-sulfonyl chloride, which is then treated with ammonia to yield 6-Methylpyridine-2-sulfonamide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced reactors and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Methylpyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted sulfonamides.
Comparison with Similar Compounds
Pyridine-2-sulfonamide: Lacks the methyl group at the sixth position.
6-Methylpyridine: Lacks the sulfonamide group.
2-Methylpyridine-3-sulfonamide: Has the sulfonamide group at a different position.
Uniqueness: 6-Methylpyridine-2-sulfonamide is unique due to the presence of both the methyl and sulfonamide groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical reactions and potential biological activities .
Properties
IUPAC Name |
6-methylpyridine-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-5-3-2-4-6(8-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQJVNFFBMYTJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356083 | |
Record name | 6-methylpyridine-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65938-76-3 | |
Record name | 6-methylpyridine-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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